molecular formula C13H7F3O2 B6400308 3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261933-57-6

3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6400308
CAS RN: 1261933-57-6
M. Wt: 252.19 g/mol
InChI Key: KLKZUHFSEKZIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)-4-fluorobenzoic acid (DFBFBA) is an organic compound with a molecular formula of C7H4F3O2. It is a colorless solid that is often used in the synthesis of other organic compounds. It is also used in scientific research applications due to its unique properties.

Scientific Research Applications

3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, which can be used in drug discovery. It has also been used in the synthesis of polymers and in the study of the structure and function of proteins. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of the structure and function of DNA.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% is not well understood. It is believed that it acts as an inhibitor of certain enzymes, which can affect the activity of other enzymes and proteins. Additionally, it is thought to interact with DNA and RNA, which can affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% are not well understood. However, it has been found to have potential anti-inflammatory and antioxidant properties, as well as potential anti-cancer effects. Additionally, it has been shown to have the potential to modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% has several advantages when used in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is relatively stable and can be used in a variety of different experiments. However, it is important to note that it can be toxic in high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95%. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done on its potential applications in drug discovery and the development of new polymers. Finally, further research could be done on its potential use as an enzyme inhibitor and its interactions with DNA and RNA.

Synthesis Methods

3-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 2,5-difluorobenzaldehyde and 4-fluorobenzoic acid in the presence of a base such as potassium carbonate. This reaction proceeds in an aqueous solution at a temperature of 80-90°C. The product is then extracted using an organic solvent such as chloroform or ethyl acetate.

properties

IUPAC Name

3-(2,5-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-4-12(16)10(6-8)9-5-7(13(17)18)1-3-11(9)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKZUHFSEKZIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689717
Record name 2',5',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-57-6
Record name 2',5',6-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.